N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine
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Overview
Description
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine is an organic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine typically involves the reaction of 2-(2-pyridyl)ethylamine with 4-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: A simpler analogue with only the pyridine ring.
N-(Pyridin-2-yl)benzamide: Contains a benzamide group instead of the pyrimidine ring.
2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine: Features two pyridine rings.
Uniqueness
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N4 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c1-2-6-13-10(3-1)4-8-14-11-5-7-12-9-15-11/h1-3,5-7,9H,4,8H2,(H,12,14,15) |
InChI Key |
PNBHHIDFFFAMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=NC=C2 |
Origin of Product |
United States |
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